molecular formula C8H7BrN2 B8278804 4-Bromo-3,6-dimethyl-pyridine-2-carbonitrile

4-Bromo-3,6-dimethyl-pyridine-2-carbonitrile

Cat. No. B8278804
M. Wt: 211.06 g/mol
InChI Key: WAGYTNDEJAVCSL-UHFFFAOYSA-N
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Patent
US09376436B2

Procedure details

To a Smith microwave vial was added 4-bromo-2,5-dimethyl-1-oxido-pyridin-1-ium (which may be prepared as described in Description 136), (300 mg, 1.48 mmol), diethoxyphosphorylformonitrile (0.9 mL, 5.94 mmol) and triethylamine (0.41 mL, 2.97 mmol) in anhydrous MeCN (1 mL). The reaction mixture was heated by microwave at 80° C. for 1 h. The reaction mixture was evaporated and the crude dark oil was purified on silica gel chromatography (10 g SiO2) eluting with ethyl acetate in iso-hexane (0-80%). Evaporation of desired fractions gave 4-bromo-3,6-dimethyl-pyridine-2-carbonitrile (D137) (218 mg, 1.0329 mmol, 69.6% yield) as colourless solid;
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-])=[C:4]([CH3:10])[CH:3]=1.C(OP([C:19]#[N:20])(OCC)=O)C.C(N(CC)CC)C>CC#N>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[N:5]=[C:6]([C:19]#[N:20])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=[N+](C=C1C)[O-])C
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)C#N
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the crude dark oil was purified on silica gel chromatography (10 g SiO2)
WASH
Type
WASH
Details
eluting with ethyl acetate in iso-hexane (0-80%)
CUSTOM
Type
CUSTOM
Details
Evaporation of desired fractions

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=NC(=C1)C)C#N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.0329 mmol
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 69.6%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.